![molecular formula C24H24N2O5 B5401908 5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5401908.png)
5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole
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Overview
Description
5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of 5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole is not yet fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes involved in various metabolic pathways. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in various metabolic pathways, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole in lab experiments is its potential as a multi-targeted compound, meaning it can affect multiple pathways simultaneously. Additionally, it has been shown to have low toxicity, making it a safe option for use in experiments. However, one limitation is that its exact mechanism of action is not yet fully understood, which may make it difficult to interpret results.
Future Directions
There are several potential future directions for research on 5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole. One direction is to further investigate its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its effectiveness in various applications.
Synthesis Methods
The synthesis of 5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole involves the reaction of 3-allyl-4-(benzyloxy)-5-ethoxybenzaldehyde with nitromethane in the presence of sodium methoxide. The resulting product is then treated with acetic anhydride and pyridine to obtain the final compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has shown promising results as a potential anti-inflammatory and anti-cancer agent. In neuroscience, it has been studied for its potential as a neuroprotective agent. In biochemistry, it has been studied for its ability to inhibit certain enzymes involved in various metabolic pathways.
properties
IUPAC Name |
5-[(E)-2-(3-ethoxy-4-phenylmethoxy-5-prop-2-enylphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-4-9-20-14-19(12-13-21-23(26(27)28)17(3)25-31-21)15-22(29-5-2)24(20)30-16-18-10-7-6-8-11-18/h4,6-8,10-15H,1,5,9,16H2,2-3H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQQGSQHRKMSSL-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=CC3=C(C(=NO3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)/C=C/C3=C(C(=NO3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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